5-Amino-1H-pyrazole-3-acetic acid
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Overview
Description
5-Amino-1H-pyrazole-3-acetic acid: is a heterocyclic compound that contains both an amino group and a carboxylic acid group attached to a pyrazole ring. This compound is of significant interest in organic and medicinal chemistry due to its versatile reactivity and potential biological activities.
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that pyrazole derivatives can interact with their targets and cause changes . For instance, some pyrazole derivatives have been found to inhibit Bruton Kinase (BTK), a nonreceptor tyrosine kinase .
Biochemical Pathways
It’s known that pyrazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
It’s known that pyrazole derivatives can have various biological effects .
Action Environment
It’s known that the compound should be stored in a dark place, sealed in dry, at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1H-pyrazole-3-acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α, β-unsaturated carbonyl compounds under acidic or basic conditions. For example, the condensation of hydrazine with ethyl acetoacetate followed by cyclization can yield the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as condensation, cyclization, and purification to achieve high yields and purity. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-1H-pyrazole-3-acetic acid can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
- Oxidized derivatives
- Reduced amines or alcohols
- Substituted pyrazole derivatives
Scientific Research Applications
Chemistry: 5-Amino-1H-pyrazole-3-acetic acid is used as a building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the construction of complex molecular architectures .
Biology and Medicine: It can be modified to enhance biological activity and selectivity against specific targets .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other functional materials .
Comparison with Similar Compounds
- 5-Amino-1H-pyrazole-4-carboxylic acid
- 3-Amino-1H-pyrazole-4-carboxylic acid
- 5-Amino-3-methyl-1H-pyrazole-4-carboxylic acid
Uniqueness: 5-Amino-1H-pyrazole-3-acetic acid is unique due to the presence of both an amino group and a carboxylic acid group on the pyrazole ring. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-(3-amino-1H-pyrazol-5-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c6-4-1-3(7-8-4)2-5(9)10/h1H,2H2,(H,9,10)(H3,6,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROZCSTUPGWSLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585315 |
Source
|
Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174891-10-2 |
Source
|
Record name | (3-Amino-1H-pyrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-Amino-2H-pyrazol-3-yl)-acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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